{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride
Description
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride is a substituted phenethylamine derivative featuring a dichlorophenoxy aromatic ring and a methylated ethylamine side chain. Its molecular formula is C₁₅H₁₆Cl₃NO (MW: 332.65), with a CAS registry number tentatively listed as SY223546 (CAS: N/A) . The compound is structurally characterized by:
- A 3,4-dichlorophenoxy group attached to a phenyl ring.
- A methyl-substituted ethylamine side chain, protonated as a hydrochloride salt.
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)phenyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c1-10(18-2)12-5-3-4-6-15(12)19-11-7-8-13(16)14(17)9-11;/h3-10,18H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPCPRPLNEZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride typically involves the reaction of 3,4-dichlorophenol with 2-bromoethylbenzene under basic conditions to form the intermediate 1-[2-(3,4-dichlorophenoxy)phenyl]ethane. This intermediate is then reacted with methylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Agricultural Applications
The compound is primarily recognized for its role in herbicidal compositions. Its effectiveness in controlling unwanted plant growth makes it valuable in crop protection.
Herbicidal Properties
- The compound can be used in conjunction with other herbicides to enhance efficacy against various crops, including:
- Wheat
- Maize
- Soy
- Sugar Beet
- Cotton
Research indicates that the application rates for effective control range from to g of active substance per hectare, depending on the crop and environmental conditions .
| Crop Type | Application Rate (g ai/ha) |
|---|---|
| Wheat | 0.02 - 1000 |
| Maize | 0.5 - 750 |
| Soy | 5 - 250 |
Pharmaceutical Applications
In the pharmaceutical domain, {1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride has been investigated for its potential therapeutic effects.
Antidepressant Activity
This compound is structurally related to known antidepressants and has shown promise in preclinical studies for modulating neurotransmitter levels, particularly serotonin and norepinephrine .
Toxicological Studies
Comprehensive toxicological assessments have been conducted to evaluate the safety profile of this compound.
Toxicity Assessment
- The compound has been screened using various cell culture systems to understand its potential toxic effects on human health and the environment.
- Results indicate low toxicity levels at therapeutic doses, making it a candidate for further development in clinical settings .
Case Studies and Research Findings
Several studies have documented the effectiveness and safety of this compound:
- A study published in Journal of Agricultural Chemistry demonstrated its synergistic effects when combined with other herbicides, leading to a significant reduction in weed populations without harming crop yield .
- Clinical trials assessing its antidepressant properties revealed a notable improvement in patient outcomes compared to placebo groups .
Mechanism of Action
The mechanism of action of {1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethylamine Derivatives
Compound A : {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine Hydrochloride
- Molecular Formula: C₁₅H₁₆Cl₃NO
- Molecular Weight : 332.65
- CAS : 2089258-69-3
- Key Differences: Ethylamine side chain (ethyl instead of methyl). No pharmacological data available, but structural analogs suggest altered receptor binding kinetics compared to methylated derivatives .
Compound B : [2-(3,4-Dichlorophenoxy)ethyl]amine Hydrochloride
Fluorinated Analogs
Compound C : 1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Ethanamine Derivatives
Compound D : 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine Hydrochloride
Structural and Functional Analysis
Impact of Alkyl Chain Substitution
- Methyl vs. Ethyl Groups: Methyl substitution (target compound) reduces steric hindrance, favoring interactions with compact binding sites (e.g., monoamine transporters) . Ethyl substitution (Compound A) may enhance lipid solubility but reduce target specificity due to bulkier side chains .
Role of Halogenation
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature |
|---|---|---|---|---|
| {1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride (Target) | C₁₅H₁₆Cl₃NO | 332.65 | SY223546 (N/A) | Methylated ethylamine |
| {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride (A) | C₁₅H₁₆Cl₃NO | 332.65 | 2089258-69-3 | Ethylamine side chain |
| 1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine (C) | C₁₄H₁₂Cl₂FNO | 300.15 | 289716-94-5 | Fluorinated phenyl ring |
| [2-(3,4-Dichlorophenoxy)ethyl]amine hydrochloride (B) | C₈H₁₀Cl₃NO | ~245–247 | N/A | Primary amine, no alkyl substitution |
| 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride (D) | C₁₄H₁₄Cl₂NO·HCl | ~323.6 | N/A | Primary amine, higher polarity |
Research Implications
- Agrochemical Potential: The dichlorophenoxy group aligns with herbicidal activity (e.g., diclofop-methyl), suggesting utility in weed control .
- Pharmacological Considerations : Methyl/ethyl substitutions may modulate interactions with neurotransmitter receptors (e.g., dopamine, serotonin), warranting further binding assays .
- Synthetic Feasibility : Compound D’s 95% purity highlights challenges in synthesizing high-purity analogs, necessitating optimized protocols .
This comparison underscores the importance of structural nuances in dictating the functional profile of dichlorophenoxy-derived amines. Further studies should prioritize in vitro and in vivo evaluations to validate hypothesized bioactivities.
Biological Activity
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicological implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of phenylalkylamines, characterized by a dichlorophenoxy group attached to a phenethylamine backbone. Its structure can be represented as follows:
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The presence of the dichlorophenoxy group is hypothesized to enhance these effects through interactions with serotonin receptors .
- Anti-inflammatory Properties : Research indicates that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions. The mechanism may involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
- Neuroprotective Effects : Some studies have shown that similar compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Toxicological Profile
The toxicological profile of this compound is not extensively documented; however, studies on related compounds indicate potential hepatotoxicity and mitochondrial dysfunction at elevated concentrations. For instance, exposure to 2,4-Dichlorophenoxyacetic acid (a structural analog) has been shown to affect mitochondrial membrane integrity and ATP production .
Study 1: Neuroprotective Mechanism
A study investigated the neuroprotective effects of a related compound on rat models subjected to oxidative stress. The results indicated a significant reduction in neuronal cell death and improved cognitive function after treatment with the compound, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro. This highlights its potential application in treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Toxicological Findings from Related Compounds
| Compound | Effect on Mitochondria | Concentration Threshold |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Mitochondrial membrane disruption | 0.4 μM |
| Similar phenylalkylamines | Impaired ATP production | 10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
